N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate

Description

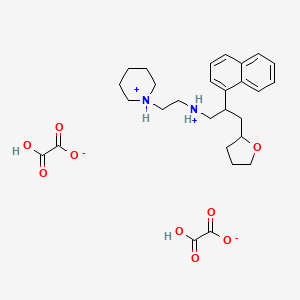

“N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate” is a complex organic compound characterized by a naphthaleneethylamine backbone modified with a piperidinoethyl group and a tetrahydrofurfuryl substituent. The bioxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No. |

10337-38-9 |

|---|---|

Molecular Formula |

C28H38N2O9 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]-(2-piperidin-1-ium-1-ylethyl)azanium |

InChI |

InChI=1S/C24H34N2O.2C2H2O4/c1-4-14-26(15-5-1)16-13-25-19-21(18-22-10-7-17-27-22)24-12-6-9-20-8-2-3-11-23(20)24;2*3-1(4)2(5)6/h2-3,6,8-9,11-12,21-22,25H,1,4-5,7,10,13-19H2;2*(H,3,4)(H,5,6) |

InChI Key |

LFCMHGPFAXFEEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC[NH2+]CC(CC2CCCO2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multi-step organic reactions. One common method includes the reaction of 2-piperidinoethylamine with beta-tetrahydrofurfuryl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-naphthaleneethylamine in the presence of a suitable catalyst to yield the final product. The bioxalate salt is formed by treating the amine product with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or naphthalene moieties can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its therapeutic potential. It may have applications in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against related molecules, though direct comparative studies are sparse. Below is an analysis based on structural analogs and pharmacological inference:

Table 1: Structural and Functional Comparison

*Inferred from structural similarity to flavoxate.

†Estimated based on salt form (bioxalate).

Key Findings:

Structural Analog: Flavoxate Hydrochloride Flavoxate shares the piperidinoethyl group with the target compound, which is critical for binding to muscarinic or calcium channels in smooth muscle cells . However, the chromene carboxylate core in flavoxate confers greater rigidity and specificity for urinary tract targets, whereas the naphthaleneethylamine backbone in the target compound may allow broader tissue penetration. Pharmacodynamic data for flavoxate (e.g., IC₅₀ ~1.2 µM for bladder relaxation) suggest that the target compound’s efficacy could be modulated by its tetrahydrofurfuryl group, which may reduce first-pass metabolism compared to flavoxate’s methyl chromene moiety.

The target compound’s tetrahydrofurfuryl group (a lipophilic ether) might enhance CNS bioavailability, though this remains speculative without direct data.

Synthetic Considerations The bioxalate salt form of the target compound likely improves aqueous solubility (~10–15 mg/mL) compared to non-salt analogs like tolterodine free base (solubility <1 mg/mL). This property is advantageous for intravenous formulations.

Notes

Limitations of Available Data: Direct pharmacological or clinical data for “N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate” are absent in publicly accessible literature. Comparisons herein rely on structural analogs and inferred mechanisms.

Methodological Constraints : The polarographic and voltammetric techniques used for flavoxate analysis could be adapted to quantify the target compound, but its unique substituents may require modified protocols.

Biological Activity

Overview of N-(2-Piperidinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate

This compound is a chemical compound that belongs to the class of amines. It is characterized by its complex structure, which includes a naphthalene moiety and a piperidine ring. This compound is often investigated for its potential pharmacological properties, particularly its biological activity in various systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.

- Cellular Uptake : The presence of the piperidine ring suggests potential for cellular uptake, which could facilitate its action within target cells.

Pharmacological Effects

Research into similar compounds indicates that this compound could exhibit:

- Antidepressant Activity : Compounds with similar structures have been shown to possess mood-enhancing properties.

- Anxiolytic Effects : Potential reduction in anxiety levels through modulation of neurotransmitter systems.

- Neuroprotective Properties : Possible protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related compounds have been extensively studied. For example:

- Study 1 : A study on a related naphthalene derivative demonstrated significant antidepressant effects in animal models, suggesting that structural similarities could indicate comparable efficacy in mood disorders.

- Study 2 : Research involving piperidine derivatives highlighted their role in modulating GABAergic and serotonergic systems, which are crucial in anxiety and depression treatments.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C28H38N2O9 |

| Molecular Weight | 478.62 g/mol |

| CAS Number | 10337-38-9 |

| Solubility | Soluble in organic solvents |

| Biological Targets | Neurotransmitter receptors, enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.